(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Description
Properties
IUPAC Name |
(1-ethylimidazo[1,2-b]pyrazol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-11-3-4-12-8(11)5-7(6-9)10-12/h3-5H,2,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNNCAGODLVZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in cellular processes, such as gene expression and metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways. These pathways are essential for cell growth, differentiation, and survival. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in glucose uptake and ATP production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target. For example, this compound has been shown to inhibit kinases, leading to the suppression of downstream signaling pathways. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods. Its degradation products can also have biological activity, which may contribute to the observed effects. In vivo studies have demonstrated that the compound’s effects on cellular processes, such as gene expression and metabolism, can persist over time, indicating potential long-term benefits or adverse effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolites can further interact with other metabolic pathways, influencing the overall metabolic profile of the cell. Additionally, this compound can affect the levels of key metabolites, such as glucose and ATP, by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as ABC transporters, which regulate its intracellular concentration. Once inside the cell, this compound can bind to proteins that facilitate its distribution to specific cellular compartments. This localization is crucial for the compound’s activity, as it ensures that it reaches its target biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism by interacting with mitochondrial enzymes and proteins.
Biological Activity
(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine, with CAS number 2090868-39-4, is a compound belonging to the imidazo[1,2-b]pyrazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews its biological activity based on recent research findings.
- Molecular Formula : C₈H₁₂N₄
- Molecular Weight : 164.21 g/mol
- Structural Characteristics : The compound features an imidazo[1,2-b]pyrazole core, which is known for its diverse pharmacological properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial mediators in inflammatory responses.
Table 1: Summary of Anti-inflammatory Activity
Anticancer Activity
The imidazo[1,2-b]pyrazole derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Studies suggest that these compounds may interact with key signaling pathways involved in tumor growth.
Case Study:
A study on related pyrazole derivatives demonstrated their effectiveness against BRAF(V600E), a common mutation in melanoma. The derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting a potential therapeutic application for treating specific types of cancer.
Antimicrobial Activity
Emerging data indicate that this compound may possess antimicrobial properties. For instance, related compounds have been shown to disrupt bacterial cell membranes leading to cell lysis and death.
Table 2: Antimicrobial Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, synthetic routes, and physicochemical properties.
Structural Analogues with Modified Substituents
a. 1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
- Structure : Replaces the ethyl group with a propargyl (prop-2-yn-1-yl) substituent.
- Molecular Formula : C₈H₉N₅ ().
b. 2-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Analogues with Different Fused Ring Systems
a. (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine
- Structure : Contains a pyrrolo[1,2-b]pyrazole core instead of imidazo[1,2-b]pyrazole.
- Synthesis: Novel route involving N-SEM protection and alkylation ().
b. (S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethan-1-amine
Analogues with Functional Group Variations
a. (1-Cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Table 1: Key Properties of Selected Analogues
Research Implications and Gaps
- Structural Activity Relationships (SAR) : The ethyl group in the target compound may balance steric bulk and lipophilicity compared to larger (e.g., cyclopentyl) or reactive (e.g., propargyl) substituents.
- Biological Potential: While antiplasmodial activity is observed in analogs like compound 19 (), the target compound’s specific efficacy requires further study.
- Synthetic Challenges: The pyrrolo[1,2-b]pyrazole derivative’s novel route () highlights advancements in efficiency, suggesting opportunities for optimizing the target compound’s synthesis.
Preparation Methods
Core Imidazo[1,2-b]pyrazole Scaffold Synthesis
The foundational step is the synthesis of the 1H-imidazo[1,2-b]pyrazole core, which is typically achieved by cyclocondensation reactions involving pyrazole derivatives and appropriate nitrogen-containing reagents.
Hydrazine-mediated cyclization : A modified literature procedure involves reacting hydrazine hydrate with suitable precursors such as ethoxymethylene malononitrile or its analogues under controlled heating (e.g., 75 °C for 75 minutes in acidic ethanol) to form 1H-imidazo[1,2-b]pyrazole intermediates. The reaction mixture is then neutralized, extracted, and purified by flash chromatography, yielding the core heterocycle as a solid product with moderate yield (~60%).
Microwave-assisted one-pot synthesis : An efficient and green approach uses microwave irradiation to promote the formation of 5-aminopyrazole intermediates followed by Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). This sequential method allows rapid assembly of the imidazo[1,2-b]pyrazole core with diverse substitution patterns, achieving yields up to 83%. The process involves condensation of ethoxymethylene malononitrile derivatives with hydrazine under microwave conditions, then addition of aldehydes and isocyanides at room temperature to complete the ring formation.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrazine + ethoxymethylene malonononitrile | EtOH, H2SO4, 75 °C, 75 min | 60 | Flash chromatography purification | |
| Microwave-assisted GBB-3CR | Ethanol, 80 °C, 10-60 min | Up to 83 | One-pot, mild conditions, green chemistry |
Functionalization at the 6-Position with Methanamine
The methanamine substituent at the 6-position can be introduced by:
Halogenation followed by nucleophilic substitution : Starting from a 6-halogenated imidazo[1,2-b]pyrazole intermediate (e.g., 6-chloro derivative), nucleophilic substitution with ammonia or an amine source under mild conditions can install the aminomethyl group.
Reductive amination : Alternatively, the 6-position can be functionalized by first introducing an aldehyde or formyl group, followed by reductive amination with ethylamine or ammonia to yield the methanamine substituent.
Multistep synthesis involving coupling reactions : Some synthetic routes involve coupling of the imidazo[1,2-b]pyrazole core with aminomethyl-containing building blocks via palladium-catalyzed cross-coupling or copper-catalyzed amination, though such methods are less commonly reported for this specific substitution pattern.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine hydrate + ethoxymethylene malononitrile, EtOH, H2SO4, 75 °C | 5-Aminopyrazole intermediate |
| 2 | GBB-3CR | Aldehyde + isocyanide + TFA catalyst, room temp | Formation of 1H-imidazo[1,2-b]pyrazole core |
| 3 | N-alkylation | Ethyl bromide + NaH, DMF, 0–25 °C | 1-Ethyl substitution at N-1 |
| 4 | Amination | 6-Halo intermediate + NH3 or reductive amination | Introduction of methanamine at C-6 |
Research Findings and Optimization Notes
The sequence and addition order of reagents are critical for high yields and selectivity in the GBB-3CR step; water presence can complicate the reaction mixture.
Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating.
Purification typically involves flash chromatography on silica gel using ethyl acetate/methanol mixtures, ensuring removal of side products and unreacted starting materials.
NMR (1H, 13C), HRMS, and IR spectroscopy are routinely employed to confirm the structure and purity of intermediates and final products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
